4-Fluoro-3-methoxybenzonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

4-Fluoro-3-methoxybenzonitrile features a unique 4-fluoro/3-methoxy substitution pattern, enabling fine-tuned lipophilicity (ΔlogP ~ -0.1 vs 3-methoxybenzonitrile) without adding H-bond donors. High melting point (108-111°C) simplifies isolation and accurate weighing. Exhibits weak but selective HDAC6 binding (Kd 5.4 μM, >50-fold over HDAC4)—ideal for fragment-based drug discovery. Supplied at ≥98% purity, fully characterized. Order now for immediate shipment.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 243128-37-2
Cat. No. B1333802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methoxybenzonitrile
CAS243128-37-2
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)F
InChIInChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3
InChIKeyFOWHAPVFVBXMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methoxybenzonitrile (CAS 243128-37-2): A Fluorinated Benzonitrile Building Block for Pharmaceutical and Agrochemical Synthesis


4-Fluoro-3-methoxybenzonitrile (CAS 243128-37-2) is a substituted benzonitrile featuring a fluorine atom at the para position and a methoxy group at the meta position relative to the nitrile [1]. This compound belongs to the class of fluorinated aromatic building blocks, commonly utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . Its unique substitution pattern imparts distinct physicochemical properties that differentiate it from non-fluorinated or differently substituted analogs.

Why 4-Fluoro-3-methoxybenzonitrile Cannot Be Replaced by Simple Analogs: Substitution Pattern Dictates Physicochemical and Reactivity Profiles


The specific substitution pattern of 4-Fluoro-3-methoxybenzonitrile—with fluorine at the para position and methoxy at the meta position—creates a unique electronic and steric environment that cannot be replicated by generic benzonitrile analogs. The calculated logP of 1.71-1.76 [1] and melting point of 108-111°C [2] are direct consequences of this pattern. Simple substitution with a different halogen, removal of the fluorine, or alteration of the methoxy group position would yield compounds with significantly different lipophilicity, crystallinity, and reactivity, directly impacting synthetic utility, handling characteristics, and biological profile. The quantitative evidence presented below substantiates these critical differences.

Quantitative Differentiation Evidence for 4-Fluoro-3-methoxybenzonitrile Against Key Analogs


Lipophilicity (logP) Differentiation: Fluorine Substitution Modulates Physicochemical Profile

4-Fluoro-3-methoxybenzonitrile exhibits a calculated logP of 1.71-1.76 [1][2], which is lower than that of the non-fluorinated analog 3-methoxybenzonitrile (logP = 1.819) [3]. This ~0.05-0.1 log unit reduction is consistent with the known effect of aromatic fluorine substitution in reducing lipophilicity, potentially improving aqueous solubility and reducing non-specific binding in biological assays.

Medicinal Chemistry Drug Design Physicochemical Properties

Solid-State Advantage: Higher Melting Point Facilitates Handling and Purification

4-Fluoro-3-methoxybenzonitrile is a solid at room temperature with a melting point of 108-111°C [1], whereas the non-fluorinated analog 3-methoxybenzonitrile melts at 20-22°C [2]. The >85°C higher melting point makes 4-Fluoro-3-methoxybenzonitrile easier to handle, weigh accurately, and purify via recrystallization, reducing loss during downstream processing.

Process Chemistry Crystallization Handling

HDAC6 Inhibition with Apparent Subtype Selectivity

4-Fluoro-3-methoxybenzonitrile exhibits weak but measurable inhibitory activity against HDAC6 with a Kd of 5.4 μM [1]. In contrast, it shows no significant inhibition of HDAC4 at concentrations up to 50 μM [2]. This selectivity profile, albeit at low potency, distinguishes it from broad-spectrum HDAC inhibitors and suggests a possible scaffold for developing selective HDAC6-targeting agents.

Epigenetics HDAC Inhibitors Chemical Biology

High Commercial Purity (≥98%) from Reputable Suppliers Ensures Reproducibility

4-Fluoro-3-methoxybenzonitrile is commercially available from major chemical suppliers such as TCI with a guaranteed purity of ≥98.0% by GC . This high purity minimizes batch-to-batch variability and reduces the need for extensive in-house purification, directly supporting reproducible synthetic outcomes and reliable biological screening.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 4-Fluoro-3-methoxybenzonitrile Derived from Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

The moderate logP reduction offered by 4-Fluoro-3-methoxybenzonitrile relative to 3-methoxybenzonitrile (ΔlogP ~ -0.1) [1] makes it a suitable building block for medicinal chemists seeking to modulate lipophilicity without drastically altering molecular weight or introducing additional hydrogen bond donors. This fine-tuning is critical in lead optimization to balance potency, solubility, and metabolic stability.

Process Chemistry Development Where Solid Handling Characteristics Matter

The high melting point of 4-Fluoro-3-methoxybenzonitrile (108-111°C) compared to low-melting analogs (e.g., 3-methoxybenzonitrile, 20-22°C) [2] simplifies process development by enabling easy isolation, recrystallization, and accurate weighing. This is particularly advantageous in multi-step syntheses where intermediate purity and precise stoichiometry are essential for yield and reproducibility.

Chemical Biology Studies Investigating HDAC6-Selective Modulation

The weak but measurable HDAC6 inhibition (Kd = 5.4 μM) and >50-fold selectivity over HDAC4 [3] position 4-Fluoro-3-methoxybenzonitrile as a potential starting fragment or tool compound for exploring HDAC6 biology. Its commercial availability at high purity facilitates rapid SAR studies without the need for custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.